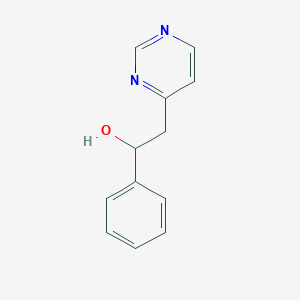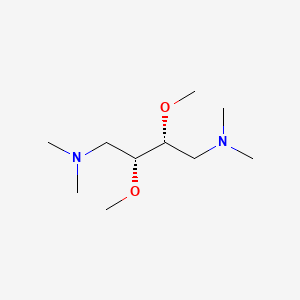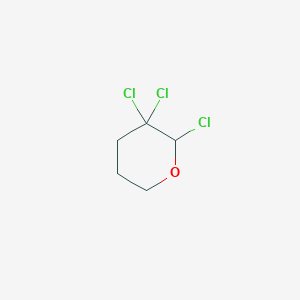
1-Phenyl-2-(pyrimidin-4-yl)ethanol
Übersicht
Beschreibung
“1-Phenyl-2-(pyrimidin-4-yl)ethanol” is a compound with the CAS Number: 36914-71-3. It has a molecular weight of 200.24 and its molecular formula is C12H12N2O1. It is a solid substance that should be stored in a dry environment at 2-8°C1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-Phenyl-2-(pyrimidin-4-yl)ethanol”. However, pyrimidine derivatives have been synthesized and evaluated for their biological potential2. Pyrimidine and its fused derivatives have shown promising anticancer activity2.Molecular Structure Analysis
The InChI code for “1-Phenyl-2-(pyrimidin-4-yl)ethanol” is 1S/C12H12N2O/c15-12(10-4-2-1-3-5-10)8-11-6-7-13-9-14-11/h1-7,9,12,15H,8H21. This code provides a specific identifier for the molecular structure of the compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “1-Phenyl-2-(pyrimidin-4-yl)ethanol”. However, pyrimidine derivatives have been known to exhibit various biological activities, which could involve a range of chemical reactions2.Physical And Chemical Properties Analysis
“1-Phenyl-2-(pyrimidin-4-yl)ethanol” is a solid substance with a molecular weight of 200.241. It should be stored in a dry environment at 2-8°C1.
Wissenschaftliche Forschungsanwendungen
1. Protein Kinase Inhibitors for Cancer Treatment
- Summary of Application : Pyrimidine and its fused derivatives have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
2. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Summary of Application : Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potential multi-targeted kinase inhibitors and apoptosis inducers .
- Methods of Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .
- Results or Outcomes : Among these novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC50 = 261 nM) .
3. Anticancer Agents
- Summary of Application : Pyrimidine derivatives have been found to exhibit anticancer activity. They are used in the development of targeted kinase inhibitors (TKIs), which are effective in treating various types of cancer .
4. Multi-Targeted Kinase Inhibitors
- Summary of Application : Pyrimidine derivatives have been synthesized and evaluated as potential multi-targeted kinase inhibitors .
- Methods of Application : A series of new compounds were successfully synthesized with high yields .
- Results or Outcomes : Among these novel compounds, one emerged as the most potent inhibitor, exhibiting significant activity against various enzymes, with IC50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC50 = 261 nM) .
5. Antimicrobial Agents
- Summary of Application : Pyrimidine derivatives have been found to exhibit antimicrobial activity. They are used in the development of new drugs to combat various microbial infections .
6. Antifungal Agents
Safety And Hazards
The compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statement is H302, which indicates that it is harmful if swallowed1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270)1.
Zukünftige Richtungen
While I couldn’t find specific future directions for “1-Phenyl-2-(pyrimidin-4-yl)ethanol”, research into pyrimidine derivatives continues to be a promising field, particularly in the development of anticancer agents2.
Please note that this information is based on the available resources and there might be more recent studies or data related to “1-Phenyl-2-(pyrimidin-4-yl)ethanol”.
Eigenschaften
IUPAC Name |
1-phenyl-2-pyrimidin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12(10-4-2-1-3-5-10)8-11-6-7-13-9-14-11/h1-7,9,12,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVGCMBZIWTFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372191 | |
| Record name | 1-phenyl-2-pyrimidin-4-ylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(pyrimidin-4-yl)ethanol | |
CAS RN |
36914-71-3 | |
| Record name | 1-phenyl-2-pyrimidin-4-ylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36914-71-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















